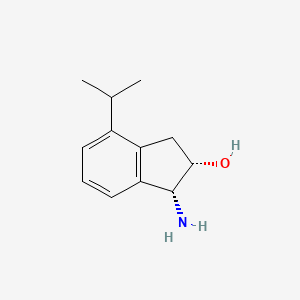
(1R,2S)-1-Amino-4-isopropyl-2,3-dihydro-1H-inden-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S)-1-Amino-4-isopropyl-2,3-dihydro-1H-inden-2-ol is a chiral compound with significant potential in various scientific fields. This compound features a unique structure that includes an amino group, an isopropyl group, and a dihydroindenol moiety, making it an interesting subject for research and application.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-1-Amino-4-isopropyl-2,3-dihydro-1H-inden-2-ol typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method includes the use of chiral catalysts and reagents to achieve high enantioselectivity. For instance, the preparation might involve the reduction of a ketone intermediate using a chiral reducing agent, followed by amination under controlled conditions .
Industrial Production Methods: Industrial production of this compound would likely involve scalable asymmetric synthesis methods. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to ensure high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone or aldehyde intermediates back to the alcohol form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of the alcohol form.
Substitution: Introduction of new functional groups, such as alkyl or acyl groups.
科学研究应用
(1R,2S)-1-Amino-4-isopropyl-2,3-dihydro-1H-inden-2-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (1R,2S)-1-Amino-4-isopropyl-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .
相似化合物的比较
- (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid
- (1R,2S)-2-Phenylcyclopropanaminium
- (1S,2R)-2-Amino-1,2-diphenylethanol
Comparison: Compared to these similar compounds, (1R,2S)-1-Amino-4-isopropyl-2,3-dihydro-1H-inden-2-ol stands out due to its unique dihydroindenol structure, which imparts distinct chemical and biological properties. Its specific stereochemistry also contributes to its unique reactivity and interaction with molecular targets, making it a valuable compound for research and application.
属性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC 名称 |
(1R,2S)-1-amino-4-propan-2-yl-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C12H17NO/c1-7(2)8-4-3-5-9-10(8)6-11(14)12(9)13/h3-5,7,11-12,14H,6,13H2,1-2H3/t11-,12+/m0/s1 |
InChI 键 |
AYZWYYCVEDAURH-NWDGAFQWSA-N |
手性 SMILES |
CC(C)C1=CC=CC2=C1C[C@@H]([C@@H]2N)O |
规范 SMILES |
CC(C)C1=CC=CC2=C1CC(C2N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


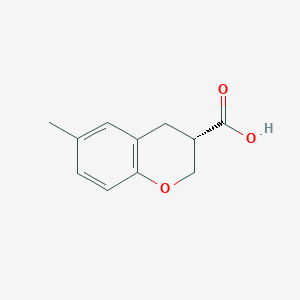
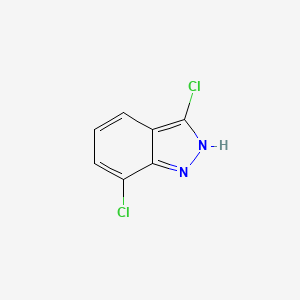
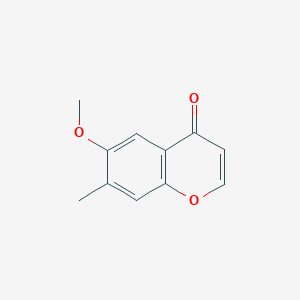
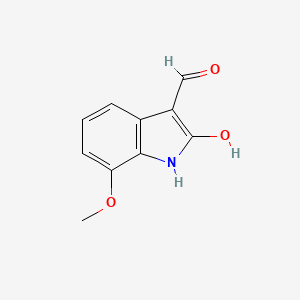


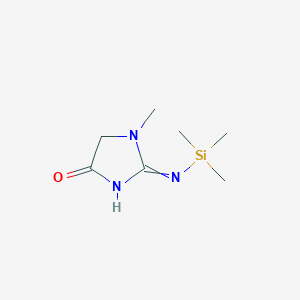


![9-Methyl-5,6-dihydro-1H-imidazo[4,5,1-ij]quinolin-2(4H)-one](/img/structure/B11906463.png)
![2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-amine](/img/structure/B11906472.png)


![Methyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B11906490.png)
